Lead tin trioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lead tin trioxide (Pb3SnO4) is a complex oxide material with a wide range of applications in scientific research. It is a highly stable and thermally robust material that has been used in the fields of chemistry, physics, and materials science for decades. This compound has been used in a variety of applications, from photovoltaic devices to light-emitting diodes (LEDs). In addition, it has been used in the development of catalysts, sensors, and other materials.

Scientific Research Applications

Radiation Shielding with Nanopowder Paints

Research has demonstrated the potential of lead-free nanopowder paints, specifically nano tungsten trioxide and nano tin dioxide, for protection against X and gamma rays. These nanopowders offer an effective alternative to traditional lead-based shields, addressing human lead toxicity concerns, environmental hazards, and issues related to the durability and disposal of lead shields (Movahedi et al., 2014).

Electrochemical Reduction for Carbon Dioxide to Formate

Tin-lead (Sn-Pb) alloys have been studied as new electrocatalysts for the electrochemical reduction of carbon dioxide (CO2) to formate (HCOO–) in aqueous solutions. These alloys show lower charge-transfer resistance and higher reduction current for CO2 to formate than single metal electrodes, presenting a promising approach for carbon capture and utilization (Choi et al., 2016).

Photovoltaic Applications with Tin/Lead Perovskite

The synthesis and characterization of tin(II) fluoride with dimethyl sulfoxide as a complex used as an additive in Sn-Pb perovskite precursors for photovoltaic applications have shown to enhance the efficiency of inverted planar tin/lead perovskite solar cells. This innovation addresses the toxicology concern related to lead content in photovoltaic devices (Ripolles et al., 2018).

Enhancing Flame Retardancy and Mechanical Properties of PVC

A study has introduced hierarchical nanoporous silica doped with tin as a novel multifunctional hybrid material for flexible poly(vinyl chloride) (fPVC), improving both flame retardancy and mechanical properties significantly. This research presents an alternative to traditional flame retardants like antimony trioxide, addressing toxicity and sustainability concerns (Pan et al., 2016).

Future Directions

Lead, Tin, and Lead/Tin Perovskite Solar Cells are a promising photovoltaic technology . The current focus lies on the commercialization of perovskite solar cell technology and the issues encountered while ensuring and balancing high efficiency, stability, and eco-friendliness in the photovoltaic community . The future directions and the commercial feasibility of perovskite photovoltaic technologies are being explored .

Relevant Papers

A paper titled “Recovery of Pure Lead-Tin Alloy from Recycling Spent Lead-Acid Batteries” presents an innovative method for the fire refining of lead, which enables the retention of tin contained in lead from recycled lead–acid batteries . The proposed method uses aluminium scrap to remove impurities from the lead, virtually leaving all of the tin in it . The results of the conducted experiments indicate the high efficiency of the proposed method, which obtained a pure Pb-Sn alloy . This alloy is an ideal base material for the production of battery grids . This research was carried out on an industrial scale, which confirms the possibility of facile implementation of the method in almost every lead–acid battery recycling plant in the world .

Another paper titled “Mechanism of Tin Oxidation and Stabilization by Lead Substitution in …” discusses the mechanism of tin oxidation and its stabilization by lead substitution .

Mechanism of Action

Target of Action

Lead tin trioxide, also known as lead stannate, is a compound that primarily targets the electronic structure of materials in which it is incorporated. It is often used in the fabrication of electronic devices, particularly solar cells . .

Mode of Action

The mode of action of this compound is primarily physical rather than biological. As a semiconductor material, it influences the electronic properties of devices. When incorporated into a device, it can alter the band gap, which is the energy difference between the valence band and the conduction band . This alteration can influence the device’s light absorption and electrical conductivity properties .

Biochemical Pathways

Its use is primarily in the field of electronics and materials science .

Pharmacokinetics

It is primarily used in the manufacturing of electronic devices .

Result of Action

The result of this compound’s action is primarily observed in the electronic properties of the materials or devices in which it is incorporated. For example, it can enhance the efficiency of solar cells by altering their light absorption properties . .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of this compound in solar cells can be affected by the intensity and spectrum of incident light . Additionally, the stability of this compound can be influenced by environmental conditions such as temperature and humidity .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lead tin trioxide involves the reaction of lead oxide, tin oxide, and oxygen at high temperatures.", "Starting Materials": [ "Lead oxide", "Tin oxide", "Oxygen" ], "Reaction": [ "Mix lead oxide and tin oxide in a 1:1 molar ratio in a crucible.", "Heat the mixture at 800-1000°C in the presence of oxygen.", "Allow the mixture to cool to room temperature.", "The resulting compound is Lead tin trioxide." ] } | |

CAS RN |

12036-31-6 |

Molecular Formula |

OPbSn |

Molecular Weight |

342 g/mol |

IUPAC Name |

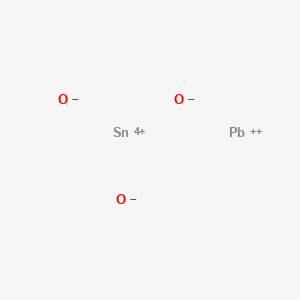

lead(2+);oxygen(2-);tin(4+) |

InChI |

InChI=1S/O.Pb.Sn |

InChI Key |

LOUDNWOAODNDEJ-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Sn+4].[Pb+2] |

Canonical SMILES |

O=[Sn].[Pb] |

Other CAS RN |

12036-31-6 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)